
Tert-butyl 4-amino-3-methylbenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-3-methylbenzoate typically involves the esterification of 4-amino-3-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield . The product is then subjected to rigorous quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biochemical effects . The pathways involved include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl 4-amino-3-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties . This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Biological Activity
Tert-butyl 4-amino-3-methylbenzoate (TBAM) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by its specific substitution pattern on the aromatic ring, which influences its reactivity and biological properties. The compound can be synthesized through various methods, typically involving the reaction of 4-amino-3-methylbenzoic acid with tert-butyl alcohol in the presence of a suitable catalyst. This synthesis route ensures high yield and purity of the final product .
Biological Activity
1. Antitumor Activity
Recent studies have highlighted the potential antitumor effects of TBAM. In vitro assays demonstrated that TBAM exhibits cytotoxicity against various cancer cell lines, including leukemia and non-small cell lung cancer (NSCLC) cells. The compound showed an IC50 value lower than 10 µM in these assays, indicating strong potential for further development as an anticancer agent .
2. Mechanism of Action
The biological activity of TBAM is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and survival. It has been shown to activate Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), which plays a crucial role in dephosphorylating key signaling molecules such as STAT3 and Akt. This modulation leads to reduced cell proliferation and enhanced apoptosis in cancer cells .
3. Anti-inflammatory Effects
In addition to its antitumor properties, TBAM also exhibits anti-inflammatory activity. Studies suggest that it can inhibit the nuclear factor kappa-B (NF-κB) signaling pathway, which is crucial in mediating inflammatory responses. This property could make TBAM a candidate for treating inflammatory diseases .
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving acute lymphoblastic leukemia (ALL) cell lines, TBAM was tested for its cytotoxic effects. The results indicated that TBAM significantly inhibited cell viability with an IC50 value of approximately 2 µM, showcasing its potential as an effective therapeutic agent against leukemia .
Case Study 2: Inhibition of Inflammation
Another study investigated the anti-inflammatory effects of TBAM in a murine model of inflammation. The compound was administered to mice with induced inflammation, resulting in a notable reduction in inflammatory markers such as TNF-alpha and IL-6. These findings support its potential use in managing inflammatory conditions .
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
Acute Lymphoblastic Leukemia (RS4;11) | <2 |
Non-Small Cell Lung Cancer (NCI-H1299) | <10 |
Acute Promyelocytic Leukemia (NB4) | <5 |
Table 2: Inflammatory Marker Reduction by this compound
Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 150 | 200 |
TBAM | 75 | 100 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 4-amino-3-methylbenzoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A typical synthesis involves protection of the amino group using tert-butoxycarbonyl (Boc) reagents, followed by esterification or alkylation. For example:
- Step 1 : Protect the amino group of 4-amino-3-methylbenzoic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like NaH in DMF at 20°C for 0.5 hours .
- Step 2 : Methylation or esterification using iodomethane (CH₃I) in DMF at room temperature for 1 hour .
Optimization Strategies : - Control temperature to avoid side reactions (e.g., decomposition above 25°C).
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis.
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry .
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 20–25°C | Prevents Boc group cleavage |
Solvent | DMF (anhydrous) | Enhances solubility |
Reaction Time | 0.5–1 hour | Minimizes byproducts |
Q. Which spectroscopic techniques are most effective for characterizing This compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.3 ppm for 9H, singlet) and aromatic protons (δ 6.8–7.5 ppm). The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Look for N-H stretches (~3350 cm⁻¹, amino group) and ester C=O (~1720 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (MW = 223.27 g/mol) via ESI-MS or MALDI-TOF. Fragmentation patterns should include loss of the tert-butyl group (MW – 57) .
Q. How can researchers ensure safe handling and storage of This compound in laboratory settings?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of dust; use respiratory protection if handling powders .
- Storage : Keep in airtight containers at room temperature (20–25°C), protected from light and moisture. Label containers with hazard identifiers (e.g., "Irritant") even if not classified as dangerous .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for This compound synthesis across different studies?
- Methodological Answer :
- Variable Isolation : Replicate studies while controlling variables (e.g., solvent purity, catalyst batch). For example, trace water in DMF can hydrolyze Boc groups, reducing yields .
- Advanced Analytics : Use LC-MS to identify byproducts (e.g., deprotected intermediates or oxidation products). Compare retention times and fragmentation patterns with standards .
- Statistical Design : Apply factorial experiments to test interactions between temperature, solvent, and catalyst loading .
Q. What strategies are effective in minimizing byproduct formation during the Boc protection step in This compound synthesis?
- Methodological Answer :
- Stoichiometric Control : Use a 10–20% excess of Boc₂O to ensure complete amino group protection.
- Acid Scavengers : Add molecular sieves or triethylamine to neutralize residual HCl from Boc₂O decomposition .
- Low-Temperature Reactions : Conduct the reaction at 0–5°C to suppress side reactions like ester hydrolysis .
Q. How does the steric influence of the tert-butyl group affect the regioselectivity of subsequent functionalization reactions involving This compound?
- Methodological Answer :
- Steric Hindrance : The bulky tert-butyl group directs electrophilic substitution (e.g., nitration, halogenation) to the less hindered positions (e.g., para to the amino group).
- Electronic Effects : The electron-donating amino group activates the aromatic ring, but steric effects dominate in crowded systems. Computational modeling (DFT) can predict preferred reaction sites .
Reaction Type | Preferred Site | Rationale |
---|---|---|
Nitration | Position 5 (para to NH₂) | Minimal steric clash |
Suzuki Coupling | Position 2 | Avoids tert-butyl bulk |
Q. What computational modeling approaches can predict the reactivity of This compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for possible reaction pathways. For example, model the transition state for nucleophilic attack at the ester carbonyl .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar solvents stabilize charged intermediates, accelerating reactions .
Properties
IUPAC Name |
tert-butyl 4-amino-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-7-9(5-6-10(8)13)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMIRAQWPTZEAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700584 | |
Record name | tert-Butyl 4-amino-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934481-43-3 | |
Record name | tert-Butyl 4-amino-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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